Z-D-Asp(obzl)-OH
CAS No.: 5241-62-3
Cat. No.: VC21540384
Molecular Formula: C19H19NO6
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5241-62-3 |
---|---|
Molecular Formula | C19H19NO6 |
Molecular Weight | 357.4 g/mol |
IUPAC Name | (2R)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m1/s1 |
Standard InChI Key | VUKCNAATVIWRTF-MRXNPFEDSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Nomenclature
Z-D-Asp(OBzl)-OH, identified by CAS number 5241-62-3, represents a protected amino acid derivative with several alternative names in scientific literature. The compound's formal IUPAC name is (2R)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid, highlighting its structural characteristics and stereochemistry . The prefix "Z" refers to the benzyloxycarbonyl protecting group, while "D" indicates the specific stereochemistry of the aspartic acid component.
Synonyms and Alternative Designations
The compound is known by numerous synonyms in scientific and commercial contexts:
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Cbz-D-Asp-OBzl
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Z-D-ASPARTIC ACID(OBZL)-OH
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Z-D-aspartic acid β-benzyl ester
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N-[(Phenylmethoxy)carbonyl]-D-aspartic acid 4-(phenylmethyl) ester
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D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(phenylmethyl) ester
These various nomenclature systems reflect the compound's importance across different scientific disciplines and applications.
Chemical Properties and Structure
Molecular Characteristics
Z-D-Asp(OBzl)-OH possesses well-defined chemical properties essential for understanding its behavior in laboratory settings.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₉NO₆ | |
Molecular Weight | 357.36 g/mol | |
CAS Registry Number | 5241-62-3 | |
MDL Number | MFCD00237336 | |
Stereochemistry | D-configuration |
The molecular structure features a D-aspartic acid backbone with two key protecting groups: a benzyloxycarbonyl (Z/Cbz) group protecting the amino function and a benzyl ester protecting the β-carboxyl group. This selective protection strategy leaves the α-carboxyl group free for further reactions, making it valuable for controlled peptide synthesis strategies .
Physical Properties and Solubility
The compound exhibits specific physical properties that influence its handling and application in laboratory settings. It demonstrates good solubility in organic solvents, particularly dimethyl sulfoxide (DMSO), which makes it suitable for various biochemical applications . This solubility profile is typical of protected amino acids designed for peptide synthesis.
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 2.7983 mL | 13.9915 mL | 27.983 mL |
5 mM | 0.5597 mL | 2.7983 mL | 5.5966 mL |
10 mM | 0.2798 mL | 1.3991 mL | 2.7983 mL |
Volume of solvent (typically DMSO) required to achieve the specified molar concentration
For optimal results, researchers should select the appropriate solvent based on the compound's solubility characteristics and the specific requirements of their experimental protocols .
Applications in Research and Development
Peptide Synthesis
Z-D-Asp(OBzl)-OH serves as a critical building block in the synthesis of peptides and proteins for various scientific research applications . The strategic protection pattern of this compound allows for controlled and selective peptide bond formation, making it valuable in:
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Solid-phase peptide synthesis (SPPS)
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Development of peptidomimetics
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Creation of specialized research tools for protein studies
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Design of enzyme inhibitors and bioactive peptides
Biochemical and Pharmaceutical Research
Beyond its role in synthetic chemistry, Z-D-Asp(OBzl)-OH contributes to broader research initiatives in biochemistry and pharmaceutical development. The D-configuration of the aspartic acid residue offers unique structural properties that can be leveraged in:
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Structure-activity relationship studies
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Development of peptide-based therapeutic candidates
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Investigation of stereoselective biological processes
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Exploration of non-natural amino acid incorporation into proteins
Supplier | Package Size | Purity | Price (USD) |
---|---|---|---|
Shaanxi Dideu Medichem Co. Ltd | 1 gram | 99.0% min | $1.10/g |
Career Henan Chemical Co | 1 gram | ≥98% | $1.00/g |
CP Lab Safety | 1 gram | min 95% | Not specified |
Pricing information as reported by suppliers
The compound is available in research-grade purity levels typically ranging from 95% to 99%, suitable for most laboratory applications .
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